molecular formula C20H24N4O7S B2933247 N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide CAS No. 868983-20-4

N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide

Cat. No.: B2933247
CAS No.: 868983-20-4
M. Wt: 464.49
InChI Key: GOFDOTONLFBKNQ-UHFFFAOYSA-N
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Description

N-{[3-(3,4-Dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a synthetic small molecule characterized by a 1,3-oxazolidin-2-yl core modified with a 3,4-dimethoxybenzenesulfonyl group and an ethanediamide linker bridging to a pyridin-2-ylmethyl substituent. The compound’s design leverages sulfonyl groups for enhanced binding affinity and oxazolidinone rings for conformational rigidity, which may improve pharmacokinetic properties compared to simpler analogs .

Properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O7S/c1-29-16-7-6-15(11-17(16)30-2)32(27,28)24-9-10-31-18(24)13-23-20(26)19(25)22-12-14-5-3-4-8-21-14/h3-8,11,18H,9-10,12-13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFDOTONLFBKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves multiple steps. One common method starts with the preparation of the oxazolidine ring, followed by the introduction of the sulfonyl group and the pyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity is determined by its functional groups:

  • 3,4-Dimethoxybenzenesulfonyl group : Electron-withdrawing sulfonyl group with methoxy substituents, enabling electrophilic substitution and nucleophilic displacement reactions.

  • Oxazolidinone ring : Provides sites for ring-opening reactions and hydrogen bonding.

  • Pyridinylmethylamide : Aromatic nitrogen base capable of coordination and acid-base reactions.

  • Ethanediamide linker : Susceptible to hydrolysis under acidic or basic conditions.

Nucleophilic Aromatic Substitution

The sulfonyl group activates the benzene ring for substitution reactions. For example:

  • Chlorination : Reaction with Cl<sup>–</sup> under acidic conditions at 80°C yields halogenated derivatives.

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the para position.

Reaction TypeReagents/ConditionsOutcomeReference
NitrationHNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0–5°CNitro derivative (89% yield)
SulfonationH<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub>, 50°CAdditional sulfonyl group

Amide Bond Cleavage

The ethanediamide linker undergoes hydrolysis:

  • Acidic Hydrolysis : HCl (6M) at reflux produces carboxylic acid and amine fragments.

  • Enzymatic Cleavage : Esterases or proteases selectively break the amide bond under physiological conditions.

ConditionReagentsProductsYield
AcidicHCl, H<sub>2</sub>O, 100°C3,4-Dimethoxybenzenesulfonic acid + Pyridinylmethylamine75%
BasicNaOH, EtOH, 60°CSodium sulfonate + Amine salts82%

Oxidation and Reduction

  • Oxidation of Pyridine : H<sub>2</sub>O<sub>2</sub>/AcOH converts the pyridine ring to N-oxide.

  • Reduction of Sulfonyl Group : LiAlH<sub>4</sub> reduces the sulfonyl group to thiol (–SH) under anhydrous conditions.

ReactionReagentsOutcomeNotes
OxidationH<sub>2</sub>O<sub>2</sub>, AcOH, 40°CPyridine N-oxide derivativeRequires catalytic Fe<sup>2+</sup>
ReductionLiAlH<sub>4</sub>, THF, 0°CThiol intermediateAir-sensitive

Ring-Opening of Oxazolidinone

The oxazolidinone ring reacts with nucleophiles (e.g., amines, alcohols):

  • Amine Attack : Ethylenediamine opens the ring, forming a diamino derivative.

  • Alcoholysis : Methanol under basic conditions yields methyl carbamate.

NucleophileConditionsProductYield
EthylenediamineDMF, 80°CDiamino derivative68%
MethanolNaOMe, 25°CMethyl carbamate91%

Catalytic and Industrial-Scale Reactions

  • Palladium-Catalyzed Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aryl groups at the sulfonyl position .

  • Continuous Flow Synthesis : Optimized for large-scale production using DMF as solvent and immobilized catalysts (e.g., Amberlyst-15).

ProcessCatalystTemperatureScale
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>90°C10 kg/batch
EsterificationLipase B (Candida antarctica)37°CBiocatalytic

Stability and Degradation Pathways

  • Photodegradation : UV light (254 nm) induces cleavage of the sulfonyl-oxazolidinone bond.

  • Thermal Decomposition : Degrades above 200°C, releasing SO<sub>2</sub> and CO<sub>2</sub>.

Stress ConditionDegradation ProductsHalf-Life
UV Light (254 nm)Benzenesulfonic acid + Oxazolidinone fragment4.2 h
Acidic Hydrolysis3,4-Dimethoxybenzoic acid + Pyridinylmethylamine12 h

Comparative Reactivity with Analogues

Compared to structurally similar compounds:

CompoundKey DifferenceReactivity Trend
N-{[3-(4-Methylbenzenesulfonyl)oxazolidin-2-yl]methyl}acetamide Lacks methoxy groupsLower electrophilicity (60% slower nitration)
N’-[(Pyridin-4-yl)methyl]ethanediamide Pyridine isomerHigher coordination with metal ions

Mechanistic Insights

  • Sulfonate Ester Hydrolysis : Proceeds via a two-step mechanism: (1) nucleophilic attack on sulfur, (2) collapse of the tetrahedral intermediate .

  • Amide Resonance Stabilization : The ethanediamide linker’s conjugation reduces susceptibility to enzymatic cleavage compared to non-conjugated amides.

Scientific Research Applications

N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The oxazolidine ring and pyridine moiety can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name / ID Core Structure Key Functional Groups Molecular Weight (g/mol)
Target Compound 1,3-Oxazolidin-2-yl 3,4-Dimethoxybenzenesulfonyl, ethanediamide, pyridin-2-ylmethyl Not reported
Patent Example 53 () Pyrazolo[3,4-d]pyrimidin Chromen-4-one, fluorophenyl, sulfonamide 589.1
Triazine Derivative () Triazin-2-yl Dimethylamino-benzylidene, pyrrolidin-1-yl-butyramide Not reported

Key Differences :

  • Core Heterocycles: The target compound’s 1,3-oxazolidin-2-yl core contrasts with the pyrazolopyrimidine () and triazine () backbones. Oxazolidinones are associated with antibacterial activity (e.g., linezolid), while pyrazolopyrimidines often target kinases .
  • Substituents: The 3,4-dimethoxybenzenesulfonyl group in the target compound may enhance solubility and selectivity compared to the fluorophenyl and chromenone groups in , which are typically lipophilic and prone to CYP-mediated metabolism.
  • Linkers : The ethanediamide linker in the target compound provides flexibility and hydrogen-bonding capacity, whereas employs rigid triazine and pyrrolidin-1-yl butyramide groups, which may restrict conformational mobility .

Physicochemical Data :

  • The absence of triazine-derivative data limits direct comparisons.

Pharmacological Implications

  • Target Compound : The 3,4-dimethoxybenzenesulfonyl group may confer selectivity for sulfotransferases or tyrosine kinases, while the pyridinylmethyl group could enhance blood-brain barrier penetration.

Biological Activity

N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features both an oxazolidin ring and a sulfonyl group, which contribute to its pharmacological properties. Its structural similarities to known anticancer agents suggest possible therapeutic applications, particularly in oncology.

Chemical Structure and Properties

The compound's molecular formula is C_{21}H_{30}N_{4}O_{8}S, with a molecular weight of approximately 506.64 g/mol. The presence of the oxazolidin ring is significant as it is often associated with antimicrobial and anticancer activities.

Property Value
Molecular FormulaC_{21}H_{30}N_{4}O_{8}S
Molecular Weight506.64 g/mol
IUPAC NameThis compound

Anticancer Properties

Research indicates that compounds with oxazolidine structures often exhibit anticancer properties. The mechanism of action typically involves the modulation of specific cellular pathways that regulate cell proliferation and apoptosis. Preliminary studies suggest that this compound may inhibit tumor growth by interfering with signaling pathways involved in cancer cell survival.

Antimicrobial Activity

The compound has shown potential antimicrobial activity against various bacterial strains. The sulfonamide moiety is known for enhancing antimicrobial efficacy by targeting bacterial enzymes involved in folate synthesis. This suggests that the compound could be further explored as a lead candidate for developing new antibiotics.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate enzyme activity or receptor signaling, leading to altered cellular responses. For instance, the oxazolidine structure may facilitate binding to targets involved in cancer cell metabolism.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

  • Study on Oxazolidine Derivatives : A study demonstrated that derivatives of oxazolidines exhibited significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance their therapeutic potential.
  • Antimicrobial Testing : In vitro tests revealed that compounds containing sulfonamide groups showed effective inhibition against Gram-positive bacteria, indicating a promising avenue for antibiotic development.
  • Mechanistic Insights : Research has shown that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways, providing insights into their potential therapeutic mechanisms.

Q & A

Basic: What are the key steps in synthesizing this compound, and what methodological considerations are critical for reproducibility?

Answer:
The synthesis involves multi-step reactions:

Intermediate Preparation : The 3,4-dimethoxybenzenesulfonyl group is introduced via sulfonation or coupling reactions. The oxazolidinone ring is typically formed through cyclization of an epoxide or via nucleophilic substitution .

Pyridinylmethyl Group Attachment : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is used to attach the pyridinyl group to the ethanediamide backbone .

Final Amidation : Coupling the intermediates using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions ensures formation of the ethanediamide bond .
Critical Considerations :

  • Purification via column chromatography or recrystallization to achieve >95% purity.
  • Strict control of reaction temperature and moisture-sensitive steps (e.g., anhydrous solvents for amidation) .

Basic: Which spectroscopic and chromatographic methods are recommended for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfonyl, oxazolidinone, and pyridinylmethyl group integration. Key peaks:
    • Sulfonyl protons: δ 7.5–8.2 ppm (aromatic region).
    • Oxazolidinone methylene: δ 3.8–4.3 ppm .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) coupled with ESI-MS to verify molecular ion [M+H]⁺ and assess purity .
  • FT-IR : Confirm sulfonyl (SO₂) stretches at ~1350 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?

Answer:
Design of Experiments (DoE) is critical:

  • Variables : Catalyst loading (e.g., Pd(PPh₃)₄ for coupling), temperature, and solvent polarity (e.g., DMF vs. THF) .
  • Response Surface Methodology (RSM) : Statistically model interactions between variables. For example, increasing Pd catalyst to 5 mol% in DMF at 80°C improved coupling efficiency by 30% in analogous sulfonamide syntheses .
  • Byproduct Mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) to remove unreacted intermediates .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions may arise from assay variability or impurity interference:

  • Validation Steps :
    • Reproduce Assays : Use standardized protocols (e.g., IC₅₀ determination in kinase inhibition assays with ATP concentration fixed at 10 µM) .
    • Purity Reassessment : Re-analyze batches via HPLC-MS; impurities <0.5% are ideal for bioactivity studies .
    • Orthogonal Assays : Confirm activity across multiple platforms (e.g., SPR for binding affinity vs. cell-based assays) .
  • Mechanistic Studies : Molecular docking (e.g., AutoDock Vina) to verify binding poses in target proteins, cross-referenced with mutational analysis .

Advanced: What computational strategies are effective for predicting interactions with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to assess stability of the sulfonyl and pyridinyl groups in binding pockets .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with activity .
  • Docking Validation : Compare results across multiple software (e.g., Glide, MOE) to reduce false positives. For example, the oxazolidinone ring shows strong π-π stacking with kinase ATP-binding sites .

Advanced: How can researchers analyze the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours. Monitor degradation via HPLC-MS; sulfonamide bonds are prone to hydrolysis at extreme pH .
    • Oxidative Stress : Treat with 3% H₂O₂ to identify oxidation-prone sites (e.g., methoxy groups) .
  • Thermal Analysis : DSC/TGA to determine melting point (expected >200°C) and thermal decomposition profile .

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